molecular formula C8H14O2 B12090540 2-(Cyclopropylmethyl)butanoic acid

2-(Cyclopropylmethyl)butanoic acid

Cat. No.: B12090540
M. Wt: 142.20 g/mol
InChI Key: MBCHHRAASAXUDT-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclopropylmethyl group attached to the second carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethyl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of butanoic acid derivatives with cyclopropylmethyl halides under basic conditions. Another method includes the use of Grignard reagents, where cyclopropylmethyl magnesium bromide reacts with butanoic acid esters to form the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions using cyclopropylmethyl halides and butanoic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The cyclopropylmethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Cyclopropylmethyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic effects and drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethyl)butanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The cyclopropylmethyl group may also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

    Butanoic acid: A simpler carboxylic acid with a straight-chain structure.

    Cyclopropylcarboxylic acid: Contains a cyclopropyl group directly attached to the carboxylic acid.

    2-Methylbutanoic acid: Features a methyl group on the second carbon of butanoic acid.

Uniqueness: 2-(Cyclopropylmethyl)butanoic acid is unique due to the presence of both a cyclopropylmethyl group and a butanoic acid chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

2-(cyclopropylmethyl)butanoic acid

InChI

InChI=1S/C8H14O2/c1-2-7(8(9)10)5-6-3-4-6/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

MBCHHRAASAXUDT-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1CC1)C(=O)O

Origin of Product

United States

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